molecular formula C22H16Cl2N2O B221522 (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one CAS No. 172371-92-5

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one

Cat. No. B221522
CAS RN: 172371-92-5
M. Wt: 395.3 g/mol
InChI Key: UXMNPUURJZSCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on D1 receptors, which has implications for a variety of physiological and behavioral processes.

Mechanism of Action

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 works by binding to and blocking dopamine D1 receptors, which are located primarily in the brain. This prevents dopamine from activating these receptors and producing its effects, which can have a variety of downstream consequences depending on the specific physiological or behavioral process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 are complex and depend on the specific context in which it is used. Some of the most well-established effects include changes in neurotransmitter release, alterations in gene expression, and modifications of synaptic plasticity. These effects can have wide-ranging implications for various physiological and behavioral processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 in lab experiments is its selectivity for dopamine D1 receptors, which allows for precise manipulation of dopamine signaling pathways. However, this selectivity can also be a limitation, as it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo. Additionally, the effects of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 can be context-dependent and may vary depending on the specific experimental conditions used.

Future Directions

There are many potential future directions for research involving (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390. Some possible areas of investigation include the role of dopamine signaling in various neuropsychiatric disorders, such as schizophrenia and addiction, as well as the interactions between dopamine and other neurotransmitter systems. Additionally, further research is needed to fully understand the downstream consequences of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 administration and its potential long-term effects on brain function.

Synthesis Methods

The synthesis of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 involves several steps, including the reaction of 2,6-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1-(2-bromoethyl)-1H-indole-2,3-dione to produce the final product. This process has been well-established in the literature and is widely used in laboratory settings.

Scientific Research Applications

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 has many applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is commonly used to study the role of dopamine in various physiological and behavioral processes, such as learning and memory, reward processing, and addiction. It has also been used to investigate the effects of other drugs and chemicals on dopamine signaling pathways.

properties

CAS RN

172371-92-5

Product Name

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

3-(benzyliminomethyl)-1-(2,6-dichlorophenyl)indol-2-ol

InChI

InChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)21(18)26-20-12-5-4-9-16(20)17(22(26)27)14-25-13-15-7-2-1-3-8-15/h1-12,14,27H,13H2

InChI Key

UXMNPUURJZSCMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O

synonyms

(3Z)-3-[(benzylamino)methylidene]-1-(2,6-dichlorophenyl)indol-2-one

Origin of Product

United States

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